molecular formula C17H21N3O5S B086512 N2-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamine CAS No. 1101-67-3

N2-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamine

Cat. No. B086512
CAS RN: 1101-67-3
M. Wt: 379.4 g/mol
InChI Key: AMOCBWNWZULALT-ZDUSSCGKSA-N
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Description

“N2-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamine” is a derivative of Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride . Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Synthesis Analysis

Dansyl-based derivatives were synthesized by sulfonamide group formation applying dansyl and amine interaction in a single step in an aqueous medium . This process was used to create fluorophores, which are compounds that can emit light upon being excited .


Chemical Reactions Analysis

Dansyl chloride, the parent compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also be made to react with secondary amines .

Safety And Hazards

Dansyl chloride, the parent compound, is labeled with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOCBWNWZULALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911496
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamine

CAS RN

1101-67-3
Record name N2-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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